5,6-Dichloro-3-isobutylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
5,6-Dichloro-3-isobutylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-isobutylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of a pyrimidine precursor followed by the introduction of the isobutyl group. Common reagents used in the synthesis include chlorinating agents like thionyl chloride or phosphorus pentachloride and alkylating agents for the isobutyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination and alkylation reactions under controlled conditions to ensure high yield and purity. The process would include steps like purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the chlorinated positions, potentially replacing chlorine atoms with hydrogen.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a building block for nucleoside analogs, which are important in genetic research.
Medicine: Potential use in the development of antiviral or anticancer agents.
Industry: Could be used in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways. The molecular targets could include DNA or RNA polymerases, kinases, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloropyrimidine-2,4-dione: Lacks the isobutyl group but shares the chlorinated pyrimidine core.
3-Isobutylpyrimidine-2,4(1H,3H)-dione: Similar structure but without the chlorine atoms.
5-Chloro-3-isobutylpyrimidine-2,4(1H,3H)-dione: Contains only one chlorine atom.
Uniqueness
5,6-Dichloro-3-isobutylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorine atoms and the isobutyl group, which may confer specific chemical reactivity and biological activity not seen in its analogs.
Properties
CAS No. |
1708380-06-6 |
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Molecular Formula |
C8H10Cl2N2O2 |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
5,6-dichloro-3-(2-methylpropyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10Cl2N2O2/c1-4(2)3-12-7(13)5(9)6(10)11-8(12)14/h4H,3H2,1-2H3,(H,11,14) |
InChI Key |
ZSLDCONYJXXFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C(=C(NC1=O)Cl)Cl |
Origin of Product |
United States |
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